![molecular formula C18H16FNO3S2 B2878013 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide CAS No. 2319893-84-8](/img/structure/B2878013.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide
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Overview
Description
The compound contains a bithiophene moiety, which is a type of organic compound. Bithiophene is a colorless solid, although commercial samples are often greenish . It is the most common of the three isomers with formula (C4H3S)2 . The compound is typically prepared by cross-coupling starting from 2-halothiophenes .
Scientific Research Applications
Organic Electronics
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide: shows potential in the field of organic electronics, particularly in the development of Organic Field-Effect Transistors (OFETs) . The compound’s structure, which includes a bithiophene unit, is conducive to electron mobility, a critical parameter for the efficiency of OFETs. Research indicates that similar structures exhibit high electron mobilities, which is promising for future applications in organic electronics .
Microwave-Assisted Organic Synthesis
The compound’s potential for microwave-assisted organic synthesis is significant. Microwave irradiation can enhance reaction rates, improve yields, and offer a more environmentally friendly synthetic procedure. This compound, with its complex structure, could benefit from microwave-assisted synthesis, leading to more efficient and sustainable production methods .
Advanced Catalysis
In the realm of catalysis, this compound could be utilized as a ligand or a structural component in catalyst design. Its molecular structure may allow for interactions with various metals and reagents, potentially leading to novel catalytic systems that could be used in organic transformations .
Drug Delivery Systems
The hydroxyethyl and methoxy groups present in the compound suggest its potential use in drug delivery systems. These functional groups could be modified to enhance solubility or binding to target molecules, making it a candidate for the development of new drug delivery platforms .
Environmental Remediation
The compound’s structure could be adapted for environmental remediation applications. Its ability to bind to certain pollutants or to be incorporated into sensors for environmental monitoring demonstrates its versatility in addressing ecological challenges .
Nanotechnology
Finally, the compound’s unique structure makes it a candidate for use in nanotechnology, particularly in the creation of functionalized nanoparticles. These nanoparticles could have applications ranging from medical imaging to the development of new materials with specific electronic or optical properties .
Mechanism of Action
Target of Action
The primary targets of the compound “N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide” are currently unknown. The compound contains a bithiophene moiety , which is a common structural element in various organic compounds.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. The compound’s bioavailability, which is influenced by these properties, is also unknown. Generally, factors such as the compound’s lipophilicity, molecular size, and chemical stability can influence its ADME properties .
properties
IUPAC Name |
3-fluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S2/c1-23-15-3-2-11(8-13(15)19)18(22)20-9-14(21)17-5-4-16(25-17)12-6-7-24-10-12/h2-8,10,14,21H,9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXZMGBOFKFTEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide |
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